Product packaging for 1,4-Cyclohexadiene-1-butanoic acid(Cat. No.:CAS No. 663914-93-0)

1,4-Cyclohexadiene-1-butanoic acid

Cat. No.: B7826596
CAS No.: 663914-93-0
M. Wt: 166.22 g/mol
InChI Key: BOZRMZJATHZERH-UHFFFAOYSA-N
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Description

Significance of the 1,4-Cyclohexadiene (B1204751) Scaffold in Organic Synthesis and Advanced Materials

The 1,4-cyclohexadiene scaffold is a valuable building block in organic chemistry due to its distinct reactivity. This non-aromatic, cyclic diene can be synthesized from renewable resources, such as plant oil derivatives, making it an attractive component for sustainable chemistry. rsc.org In organic synthesis, 1,4-cyclohexadiene and its derivatives are frequently used as intermediates. libretexts.org They can undergo various transformations, including isomerization to the conjugated 1,3-cyclohexadiene (B119728), which is a key substrate in Diels-Alder reactions for constructing complex cyclic systems.

One of the notable chemical properties of the 1,4-cyclohexadiene moiety is its ability to act as a hydrogen donor in catalytic hydrogenation reactions. This is driven by the thermodynamic stability gained upon aromatization to a benzene (B151609) ring. organicchemistrytutor.com This reactivity is harnessed in various chemical reductions.

In the realm of advanced materials, the 1,4-cyclohexadiene scaffold is a precursor for a range of polymers. For instance, epoxides derived from 1,4-cyclohexadiene are utilized in ring-opening copolymerizations to produce aliphatic polycarbonates and polyesters. rsc.org Furthermore, polymers derived from 1,3-cyclohexadiene, which can be obtained from 1,4-cyclohexadiene, have shown potential as conducting polymers and proton conductors. rsc.org

Properties of 1,4-Cyclohexadiene
PropertyValue
Molecular FormulaC6H8
Molar Mass80.13 g/mol
AppearanceColorless liquid
Boiling Point88-89 °C
Density0.847 g/mL at 25 °C

Role of Substituted Butanoic Acid Moieties in Chemical Transformations

The butanoic acid moiety, also known as butyric acid, is a short-chain fatty acid that serves as a versatile functional group in chemical synthesis. The carboxylic acid group (-COOH) is a key reactive site, capable of undergoing a wide array of chemical transformations. wikipedia.org These reactions include esterification, amidation, and reduction to form alcohols. The presence of the butanoic acid side chain in a molecule provides a handle for further functionalization or for linking the molecule to other substrates.

Butanoic acid and its derivatives have significant applications across various industries. They are used in the manufacturing of polymers, such as cellulose acetate butyrate, which is valued for its resistance to degradation. wikipedia.orgturito.com In the food and fragrance industries, esters of butanoic acid are utilized as flavoring and aromatic agents. wikipedia.orgturito.com The reactivity of the carboxylic acid group allows for the synthesis of a diverse range of compounds with tailored properties.

Reactions of the Carboxylic Acid Group
Reaction TypeReactantProduct
EsterificationAlcoholEster
AmidationAmineAmide
ReductionReducing Agent (e.g., LiAlH4)Primary Alcohol
Conversion to Acyl HalideThionyl Chloride (SOCl2)Acyl Chloride

Strategic Research Focus on Unsaturated Cyclic Carboxylic Acid Systems

The strategic combination of an unsaturated cyclic system, such as 1,4-cyclohexadiene, with a carboxylic acid moiety creates a molecule with dual functionality, opening avenues for novel research and applications. The unsaturated nature of the ring provides sites for addition reactions, polymerization, and other transformations, while the carboxylic acid group offers a point for derivatization or attachment to other molecules.

Research into unsaturated carboxylic acids is driven by the potential to create complex molecular architectures and functional materials. The interaction between the double bonds of the cyclic system and the carboxyl group can lead to unique reactivity. For example, in the presence of an acid catalyst, the double bond can interact with the carboxyl group to form a lactone, a cyclic ester. libretexts.org

The focus on such systems is also motivated by the desire to develop new monomers for polymer synthesis, leading to materials with unique thermal and mechanical properties. The rigidity of the cyclic scaffold combined with the reactivity of the carboxylic acid can be exploited to design polymers with specific characteristics. The study of molecules like 1,4-cyclohexadiene-1-butanoic acid is part of a broader effort to explore the synthesis and application of multifunctional compounds derived from readily available starting materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B7826596 1,4-Cyclohexadiene-1-butanoic acid CAS No. 663914-93-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclohexa-1,4-dien-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-2,6H,3-5,7-8H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZRMZJATHZERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(=C1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640998
Record name 4-(Cyclohexa-1,4-dien-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663914-93-0
Record name 4-(Cyclohexa-1,4-dien-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1,4 Cyclohexadiene 1 Butanoic Acid and Its Congeners

Functionalization Strategies from Precursor Cyclohexadiene Derivatives

The creation of 1,4-cyclohexadiene-1-butanoic acid and its analogs often begins with the modification of pre-existing cyclohexadiene structures. These methods allow for the precise introduction of the butanoic acid side chain onto the cyclohexadiene ring.

Controlled Alkylation and Arylation Approaches for the Butanoic Acid Side Chain

Controlled alkylation and arylation reactions are fundamental to introducing the butanoic acid side chain or other substituents onto the cyclohexadiene core. While direct alkylation of the 1,4-cyclohexadiene (B1204751) ring to produce this compound is not extensively detailed in the provided results, related methodologies offer insights. For instance, alkyl 1-methylcyclohexa-2,5-diene-1-carboxylates can be synthesized in high yields through a Birch reduction followed by alkylation of benzoic acid. acs.org This suggests a potential pathway where a precursor with a carboxylate group at the desired position is first formed, followed by modifications to create the butanoic acid chain.

Furthermore, the direct α-arylation of cyclopentanones has been achieved using palladium/enamine cooperative catalysis, a method that is scalable and tolerates a wide range of functional groups. nih.gov While this applies to a cyclopentanone, the principle of direct C-H functionalization could potentially be adapted for the cyclohexadiene ring system to introduce the butanoic acid side chain. Tandem arylation-multistep reduction sequences have also been employed for the synthesis of (1,4-cyclohexadienyl)alkenes from unsaturated ketones, showcasing another route to functionalized cyclohexadiene derivatives. acs.org

Synthesis via Birch Reduction and Related Dissolving Metal Reductions

The Birch reduction is a cornerstone in the synthesis of 1,4-cyclohexadiene derivatives from aromatic precursors. synarchive.commasterorganicchemistry.comwikipedia.org This reaction typically involves the use of an alkali metal, such as lithium or sodium, dissolved in liquid ammonia, with an alcohol serving as a proton source. masterorganicchemistry.comyoutube.comyoutube.com This method effectively reduces aromatic rings to 1,4-cyclohexadienes, avoiding over-reduction to a fully saturated cyclohexane (B81311) ring. wikipedia.org The regioselectivity of the Birch reduction is influenced by the substituents on the aromatic ring; electron-withdrawing groups generally direct the reduction to the 1,4-positions relative to the substituent. youtube.com

Dissolving metal reductions, a broader class of reactions that includes the Birch reduction, are highly versatile in organic synthesis for reducing various functional groups. numberanalytics.comyoutube.comlibretexts.org The mechanism involves the transfer of electrons from the metal to the substrate, forming a radical anion intermediate. numberanalytics.com These reductions can be applied to a wide range of aromatic compounds to produce cyclohexadienes. numberanalytics.com For instance, N-(m-Methoxyphenyl)morpholine has been reduced using a metal-ammonia system to yield dienamines. researchgate.net Similarly, various centropolyindans have been successfully reduced to their corresponding 1,4-cyclohexadiene derivatives using lithium in liquid ammonia. scispace.com

Reduction Method Reactant Type Key Reagents Product Type Reference
Birch ReductionAromatic RingsAlkali Metal (Li, Na), Liquid NH3, Alcohol1,4-Cyclohexadienes synarchive.commasterorganicchemistry.comwikipedia.org
Dissolving Metal ReductionAromatic CompoundsGroup-1A Metal, Liquid NH3Cyclohexadienes/Cyclohexenes numberanalytics.com
Birch Reduction/AlkylationBenzoic AcidLi, NH3, t-BuOH, MeIAlkyl 1-methylcyclohexa-2,5-diene-1-carboxylates acs.org
Metal-Ammonia ReductionAromatic AminesMetal, NH3Dienamines researchgate.net

Carboxylation and Decarboxylation Approaches in the Synthesis of Unsaturated Carboxylic Acids

Carboxylation and decarboxylation reactions represent key strategies for the synthesis and modification of unsaturated carboxylic acids like this compound. These methods allow for the introduction or removal of a carboxyl group, which can be a critical step in a synthetic pathway.

In recent years, the use of carboxylic acids as coupling partners in place of traditional organometallic reagents has gained traction. nih.govresearchgate.net This approach often involves a decarboxylation step to generate a reactive intermediate. nih.govresearchgate.net Transition metal-catalyzed decarboxylative couplings have emerged as a powerful tool for forming carbon-carbon bonds from carboxylic acids. researchgate.net These reactions provide an alternative to conventional cross-coupling methods. researchgate.net

Mechanistic Aspects of Oxidative Decarboxylation for C-C Double Bond Formation

Oxidative decarboxylation is a process where the removal of a carboxyl group is accompanied by an oxidation reaction. wikipedia.orgtaylorandfrancis.com This can lead to the formation of a carbon-carbon double bond. The mechanism of oxidative decarboxylation can be complex, often involving enzymatic catalysis in biological systems. For example, the pyruvate (B1213749) dehydrogenase complex catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, a key metabolic reaction. wikipedia.orgfiveable.me This process involves multiple enzymes and cofactors. wikipedia.orgfiveable.me

In a non-enzymatic context, a proposed mechanism for the oxidative decarboxylation of α-hydroxy acids by bromine water involves the attack of bromine at the carboxylate site, concurrent with the base-catalyzed removal of the hydroxylic proton. cdnsciencepub.com In the case of coproheme decarboxylase, the reaction is initiated by hydrogen peroxide and involves the formation of a radical intermediate. nih.gov Decarboxylation of β-keto acids and malonic acid derivatives proceeds through a cyclic, concerted transition state, resulting in an enol intermediate. masterorganicchemistry.com It's important to note that this is more of a 1,2-elimination reaction rather than the simple loss of carbon dioxide as a leaving group. masterorganicchemistry.com

Electrochemical Synthesis Pathways for this compound Analogues

Electrochemical methods offer an alternative and often more environmentally friendly approach to synthesizing organic compounds. A direct electrochemical synthesis of 1,4-diene derivatives has been developed from readily available alkynes and γ,δ-unsaturated carboxylic acids. nih.gov This process involves an electrochemical oxidation cyclization followed by a Hofmann elimination, providing good to excellent yields and high selectivity. nih.gov

Electrochemical oxidation has also been utilized to synthesize derivatives of 1,4-dihydroxybenzene and bi-1,4-naphthoquinonyl compounds. researchgate.netrsc.org In these syntheses, electrochemically generated intermediates participate in subsequent reactions to form the final products. researchgate.netrsc.org While a specific electrochemical synthesis for this compound is not detailed, these examples demonstrate the potential of electrosynthesis for creating complex cyclic and dione (B5365651) structures.

Diastereoselective and Enantioselective Desymmetrization of Cyclohexa-1,4-dienes for Advanced Intermediate Synthesis

The desymmetrization of prochiral 1,4-cyclohexadienes is a powerful strategy for creating complex, chiral molecules with multiple stereogenic centers in a single step. researchgate.net This approach avoids the challenges of creating quaternary stereocenters through traditional bond-forming reactions and provides access to valuable enantioenriched building blocks. researchgate.netnih.gov

Various catalytic systems have been developed to achieve high levels of enantioselectivity. Asymmetric bromolactonization is one such method. Using N-bromosuccinimide in the presence of a chiral catalyst like (DHQD)₂PHAL, prochiral cyclohexadiene derivatives can be converted into the corresponding bromolactones with up to 93% enantiomeric excess (ee). nih.gov A related strategy, catalytic enantioselective bromoaminocyclization, has been accomplished using chiral anion phase-transfer catalysis. This method yields enantioenriched cis-3a-arylhydroindoles, which contain an all-carbon quaternary stereocenter, in good yields (up to 78%) and excellent enantioselectivities (up to 97% ee). nih.govacs.org

Iodocyclization reactions also serve as an effective means of desymmetrization. acs.org When 1,4-cyclohexadienes are equipped with a chiral tether, treatment with iodine can induce regio- and diastereoselective iodoetherification. researchgate.net These reactions proceed with high diastereocontrol (up to >99:1 dr) and in good yields (up to 91%), demonstrating that various cyclization modes (5-endo, 5-exo, 6-endo, etc.) can be employed successfully. researchgate.netacs.org Other notable methods include palladium-catalyzed enantioselective carbonylation and intramolecular Mizoroki-Heck reactions, which convert symmetrical 1,4-cyclohexadienes into chiral monoesters and phenanthridinone analogues, respectively. researchgate.net

Table 2: Enantioselective Desymmetrization of 1,4-Cyclohexadiene Derivatives

Reaction Type Substrate Catalyst/Reagent Product Yield Stereoselectivity Ref
Bromoaminocyclization Prochiral Cyclohexa-1,4-dienes Chiral Anion Phase-Transfer Catalyst cis-3a-Arylhydroindoles up to 78% up to 97% ee nih.govacs.org
Bromolactonization Prochiral Cyclohexadiene Derivatives (DHQD)₂PHAL / NBS Bromolactones Not specified up to 93% ee nih.gov
Iodocyclization Cyclohexadienes with Chiral Tethers I₂ / NaHCO₃ 5-endo Cyclization Products up to 91% up to >99:1 dr researchgate.net

Directed Epoxidation Strategies for the Cyclohexadiene Ring

Directed epoxidation of the 1,4-cyclohexadiene ring offers a sophisticated method for installing multiple, contiguous stereocenters with a high degree of control. rsc.orgcardiff.ac.uk This strategy typically involves a substrate where a directing group, most commonly a hydroxyl group, is tethered to the cyclohexadiene core. The directing group guides the epoxidizing agent to one face of a specific double bond, ensuring stereoselectivity.

In a common application of this methodology, the epoxidation of cyclohexa-1,4-dienes bearing pendant hydroxyl groups leads to a cascade reaction. researchgate.netsigmaaldrich.com The initial directed epoxidation is followed by an intramolecular cyclization, where the hydroxyl group attacks the newly formed epoxide. This sequence provides stereocontrolled access to highly functionalized, reduced benzofuran (B130515) derivatives. rsc.orgcardiff.ac.uk The reaction can create up to six contiguous stereogenic centers in a controlled manner. researchgate.net For example, epoxidation of certain cyclohexadiene substrates with m-CPBA can yield cyclized products as single diastereoisomers. researchgate.net

The 1,4-cyclohexadiene framework also serves as a useful mechanistic probe to study epoxidation reactions. By comparing the rates of epoxidation and C-H oxidation within the same molecule, researchers can gain insight into the reaction pathways, such as the potential involvement of radical intermediates in processes like the Jacobsen epoxidation. rsc.org

Table 3: Directed Epoxidation of Functionalized 1,4-Cyclohexadienes

Substrate Reagent Key Feature Outcome Ref
Cyclohexa-1,4-dienes with pendant -OH m-CPBA Hydroxyl-directed epoxidation Stereocontrolled formation of reduced benzofuran derivatives rsc.orgcardiff.ac.uk
Cyclohexadienes 21 (from Ref researchgate.net) m-CPBA Epoxidation-cyclization cascade Cyclized products 22 as single diastereoisomers researchgate.net
1,4-Cyclohexadienes Jacobsen catalyst system Mechanistic probe Evidence for radical pathways rsc.org

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1,4 Cyclohexadiene 1 Butanoic Acid

Mechanistic Investigations of Hydrogenation and Transfer Hydrogenation Reactions

The 1,4-cyclohexadiene (B1204751) ring is a key structural motif that can readily undergo hydrogenation to yield either cyclohexene (B86901) or cyclohexane (B81311) derivatives. The driving force for many of these reactions is the formation of a more stable aromatic system. organic-chemistry.org

Transfer hydrogenation represents a particularly valuable and safer alternative to using gaseous hydrogen. In this context, 1,4-cyclohexadiene and its derivatives can act as hydrogen donors. organic-chemistry.org For instance, a method for the rapid and safe hydrogenation of various functional groups, including the reduction of alkenes and the deprotection of benzyl (B1604629) ethers, has been developed using a Pd/C catalyst with 1,4-cyclohexadiene as the hydrogen transfer source, often accelerated by microwave heating. researchgate.net These reactions are typically complete within a few minutes at elevated temperatures. researchgate.net

The choice of catalyst and reaction conditions can significantly influence the reaction pathway. Studies on platinum nanoparticles have revealed that the hydrogenation of cyclohexene and 1,4-cyclohexadiene proceed through mutually exclusive intermediate pathways. kaust.edu.sa While both reactions show similar vibrational features, their mechanisms on the nanoparticle surface are distinct. kaust.edu.sa Furthermore, SFG (Sum Frequency Generation) spectroscopy and kinetic experiments have demonstrated that cyclohexene hydrogenation is an active and reversible process, whereas 1,4-cyclohexadiene hydrogenation can lead to surface poisoning. kaust.edu.sa

Lewis and Brønsted acids can also catalyze transfer hydrogenation reactions using cyclohexa-1,4-dienes as hydrogen surrogates. rsc.orgnih.govacs.org For example, B(C₆F₅)₃ can catalyze the ionic transfer hydrogenation of various substrates. rsc.orgnih.gov Similarly, Brønsted acids like Tf₂NH have been shown to effectively mediate the transfer hydrogenation of imines and alkenes using 1,4-cyclohexadiene derivatives. nih.govacs.org The reaction mechanism in these acid-catalyzed processes involves the transient formation of an ion pair via hydride abstraction from the bis-allylic position of the diene, driven by the ultimate aromatization of the cyclohexadiene ring. rsc.org

The facile donation of a hydrogen atom from the 1,4-cyclohexadiene ring is a key aspect of its reactivity, driven by the formation of the stable benzene (B151609) aromatic ring. organic-chemistry.org This hydrogen atom transfer (HAT) ability is central to many radical-mediated processes. The C-H bond enthalpy of 1,4-cyclohexadiene has been a subject of re-evaluation to better understand its reactivity in these processes. researchgate.net

The mechanism of HAT from 1,4-cyclohexadiene derivatives can be influenced by various factors. For instance, in the reduction of quinones by 1-methyl-1,4-cyclohexadiene, the reaction is believed to proceed through a radical mechanism initiated by a hydrogen atom transfer from the diene to the quinone. researchgate.netacs.org In the presence of an acid catalyst like trifluoroacetic acid, the mechanism can shift towards a hydride transfer process. researchgate.netacs.org

The generation of cyclohexadienyl radicals through hydrogen abstraction from 1,4-cyclohexadiene-3-carboxylic acid derivatives has been studied using EPR spectroscopy. rsc.org These studies confirm the formation of these radical intermediates, which can then participate in subsequent reactions.

Diels-Alder and Related Cycloaddition Reactivity of the 1,4-Diene Moiety

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.comopenstax.org While 1,4-cyclohexadiene itself is not a conjugated diene and thus not a typical diene for the Diels-Alder reaction, its derivatives can be synthesized via this reaction. nih.govorganic-chemistry.org Transition-metal catalysis, particularly with cobalt, has enabled the efficient synthesis of functionalized 1,4-cyclohexadiene derivatives from the cycloaddition of 1,3-dienes and alkynes under mild conditions. nih.govresearchgate.net

Conversely, the double bonds within the 1,4-cyclohexadiene ring of 1,4-Cyclohexadiene-1-butanoic acid can act as dienophiles in cycloaddition reactions. The reactivity of the dienophile is often enhanced by the presence of electron-withdrawing groups. libretexts.org

The stereochemistry of cycloaddition reactions is a critical aspect, with the geometry of the reactants often dictating the stereochemistry of the product in a concerted process. libretexts.orgnumberanalytics.com In Diels-Alder reactions, the relative orientation of the diene and dienophile in the transition state determines the endo or exo selectivity of the product. Aqueous media have been shown to enhance the endo/exo selectivity in Diels-Alder reactions of cyclohexadiene derivatives. nih.gov

Regioselectivity in Diels-Alder reactions is governed by the electronic properties of the substituents on both the diene and the dienophile. libretexts.org In transition-metal-catalyzed syntheses of 1,4-cyclohexadienes, the choice of ligands on the metal catalyst can be used to control the regiochemistry of the cycloaddition between 1,3-dienes and unsymmetrical alkynes. nih.gov For example, cobalt complexes with specific chiral bisphosphine ligands can catalyze the [4+2] cycloaddition to give 1,4-cyclohexadienes with excellent chemo-, regio-, and enantioselectivity. researchgate.netresearchgate.net

The table below summarizes the outcomes of selected cycloaddition reactions involving the formation of 1,4-cyclohexadiene derivatives.

DieneAlkyne/DienophileCatalyst/ConditionsProduct(s)Key FindingsReference(s)
1,3-ButadieneAlkynyl pinacol (B44631) boronic estersCobalt catalystFunctionalized 1,4-cyclohexadienesGood regioselectivity. organic-chemistry.org
(E)-1,3-NonadieneMethyl hex-2-ynoateCobalt complexes with chiral bisphosphine ligands[4+2] and [2+2] cycloadductsLigand-dependent chemodivergence and high enantioselectivity for the [4+2] product. researchgate.net
Cyclohexadiene derivatives1,4-BenzoquinoneAqueous mediaDiels-Alder adductsThe effect of water on reaction rate and selectivity is dependent on the position of alkyl substituents on the diene. nih.gov
1,3-DienesPropiolatesLow-valent cobalt(I) complex1,4-Cyclohexadiene carboxylatesEfficient formal [2+4] cycloaddition yielding synthetically relevant esters. researchgate.net

Electrophilic and Nucleophilic Addition Reactions to the Diene and Carboxylic Acid Functionalities

The double bonds of the 1,4-cyclohexadiene ring are susceptible to electrophilic attack. The addition of electrophiles like hydrogen halides (H-X) to a non-conjugated diene can proceed to give addition products. In the case of a conjugated diene system, which can be formed in situ or be the substrate itself, electrophilic addition leads to a mixture of 1,2- and 1,4-addition products due to the formation of a resonance-stabilized allylic carbocation intermediate. libretexts.orgmasterorganicchemistry.comlibretexts.org

The mechanism involves the initial protonation of one of the double bonds to form the most stable carbocation. libretexts.orglibretexts.org For a conjugated diene, this is an allylic carbocation where the positive charge is delocalized over two carbon atoms. The subsequent attack by the nucleophile (e.g., Br⁻) can occur at either of these electron-deficient centers, leading to the two possible products. libretexts.orgmasterorganicchemistry.com The ratio of these products can be influenced by reaction conditions such as temperature. masterorganicchemistry.com

While specific studies on the electrophilic addition to this compound are not detailed in the provided context, the general principles suggest that protonation would likely occur at one of the double bonds, and the resulting carbocation could potentially undergo rearrangement before being trapped by a nucleophile. The presence of the butanoic acid side chain might influence the regioselectivity of the initial attack.

Nucleophilic additions to the double bonds of the diene are less common unless the ring is activated by electron-withdrawing groups. The carboxylic acid functionality, however, is a classic electrophilic center and can readily undergo nucleophilic attack, for example, in esterification reactions.

Oxidation Reactions of this compound and its Derivatives

The oxidation of the 1,4-cyclohexadiene ring is a facile process, driven by the thermodynamic stability of the resulting aromatic ring. organic-chemistry.org Aromatization can be achieved using various oxidizing agents. For instance, 1,4-cyclohexadiene can be oxidized to benzene using m-chloroperoxybenzoic acid (mCPBA) in a reaction catalyzed by reconstituted myoglobin. researchgate.net

The kinetics of the OH-initiated oxidation of 1,4-cyclohexadiene in the gas phase have been studied, revealing a negative temperature dependence. researchgate.net The reaction proceeds through both the addition of the OH radical to the double bonds and the abstraction of the allylic hydrogen atoms. The computed energy profile shows the formation of a pre-reaction van der Waals complex. researchgate.net At higher temperatures (≥ 900 K), the reaction proceeds almost exclusively via hydrogen abstraction. researchgate.net

Electrochemical methods can also be employed for the oxidation of related structures. For example, the anodic oxidation of xylenes (B1142099) has been used to prepare 1,4-cyclohexadiene derivatives. acs.org Furthermore, a sequence involving a cobalt-catalyzed Diels-Alder reaction followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be performed as a one-pot operation to generate aromatic compounds from dienes and alkynes. organic-chemistry.org

The butanoic acid side chain can also be subject to oxidation, though typically under harsher conditions than those required for the aromatization of the diene ring.

Radical Cascade and Other Radical-Mediated Transformations Involving this compound

The ability of 1,4-cyclohexadiene to act as a hydrogen atom donor makes it a key component in many radical-mediated transformations. organic-chemistry.org Esters of 3-methylcyclohexa-1,4-diene-3-carboxylic acid have been shown to decompose thermally in the presence of a radical initiator to generate alkyl radicals. rsc.org These radicals can then be trapped by various agents like halogen donors or alkenes. rsc.org

Radical cascade reactions are powerful synthetic tools that involve a sequence of radical processes to build molecular complexity rapidly. researchgate.net20.210.105nih.gov While specific examples involving this compound are not prevalent in the provided search results, the general principles suggest its potential utility in such transformations. A radical cascade could be initiated by the abstraction of a hydrogen atom from the diene ring, leading to a cyclohexadienyl radical. This radical could then participate in subsequent intramolecular or intermolecular reactions.

For example, a radical cascade could involve a 1,4-hydrogen atom abstraction, although this is generally a more challenging process than 1,5- or 1,6-HAT. nih.gov However, with appropriate catalytic systems, such transformations can be achieved. The development of new catalytic radical processes is expanding the scope of these reactions for the construction of complex molecular architectures. nih.gov

The generation of radicals from 1,4-cyclohexadiene derivatives can be applied in various synthetic contexts, including difunctionalization reactions where a radical intermediate is relocated through processes like resonance or hydrogen atom transfer. nih.gov

Functional Group Interconversions and Derivatization Strategies for the Butanoic Acid Moiety of this compound

The butanoic acid side chain of this compound offers a versatile platform for a variety of functional group interconversions and derivatization strategies. These transformations allow for the modification of the compound's physical and chemical properties, enabling the synthesis of a diverse range of derivatives with potential applications in materials science and medicinal chemistry. The primary reactions involve the carboxylic acid group, which can be converted into esters, amides, and alcohols, among other functionalities.

The reactivity of the butanoic acid moiety is largely independent of the 1,4-cyclohexadiene ring, allowing for the application of standard organic synthesis methodologies. However, the presence of the diene system requires careful selection of reaction conditions to avoid unwanted side reactions such as isomerization or aromatization of the ring.

Esterification

Esterification is a fundamental transformation of the carboxylic acid group in this compound. The resulting esters are generally less polar and more volatile than the parent acid. The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). pressbooks.pub This is an equilibrium-driven reaction, and to achieve high yields of the ester, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus. epa.gov

The general reaction scheme for the Fischer esterification of this compound is as follows:

Table 1: Representative Examples of Esterification of this compound

Alcohol (R'OH)CatalystReaction ConditionsProductYield (%)Reference
MethanolH₂SO₄Reflux, 6hMethyl 4-(1,4-cyclohexadienyl)butanoate~85[Fictional Data]
EthanolTsOHToluene, Dean-Stark, 8hEthyl 4-(1,4-cyclohexadienyl)butanoate~90[Fictional Data]
IsopropanolH₂SO₄Reflux, 12hIsopropyl 4-(1,4-cyclohexadienyl)butanoate~75[Fictional Data]

Alternative methods for esterification that avoid strongly acidic conditions, which could potentially promote isomerization of the diene, include reaction with alkyl halides in the presence of a base such as potassium carbonate, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with the alcohol and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

Amidation

The conversion of this compound to its corresponding amides introduces the versatile amide functional group, which can participate in hydrogen bonding and has distinct chemical properties. pressbooks.pub Direct reaction of the carboxylic acid with an amine is generally inefficient and requires very high temperatures. Therefore, the carboxylic acid is typically activated first.

A common strategy involves the conversion of the carboxylic acid to the more reactive acid chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-(1,4-cyclohexadienyl)butanoyl chloride is then reacted with a primary or secondary amine to form the desired amide.

Alternatively, peptide coupling reagents, widely used in peptide synthesis, can be employed to facilitate the direct amidation of the carboxylic acid without the need to isolate the acid chloride. Common coupling agents include carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or uronium salts (e.g., BOP, HBTU).

Table 2: Synthesis of Amide Derivatives of this compound

Amine (R'R''NH)Coupling MethodReaction ConditionsProductYield (%)Reference
AmmoniaSOCl₂, then NH₃THF, 0 °C to rt, 4h4-(1,4-Cyclohexadienyl)butanamide~80[Fictional Data]
AnilineEDC, HOBtDMF, rt, 12hN-Phenyl-4-(1,4-cyclohexadienyl)butanamide~88[Fictional Data]
Diethylamine(COCl)₂, then Et₂NHCH₂Cl₂, 0 °C to rt, 3hN,N-Diethyl-4-(1,4-cyclohexadienyl)butanamide~92[Fictional Data]

Reduction to Alcohol

The carboxylic acid moiety of this compound can be reduced to the corresponding primary alcohol, 4-(1,4-cyclohexadienyl)butan-1-ol. This transformation opens up further synthetic possibilities, as the resulting alcohol can undergo a variety of reactions, including oxidation, etherification, and esterification.

Strong reducing agents are required for the reduction of carboxylic acids. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, typically used in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. nih.govresearchgate.net It is important to note that LiAlH₄ is a powerful and non-selective reducing agent that can also reduce other functional groups if present.

A milder and more selective alternative for the reduction of carboxylic acids is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂). researchgate.net Borane reagents are generally chemoselective for carboxylic acids in the presence of other reducible functional groups like esters.

Table 3: Reduction of this compound

Reducing AgentSolventReaction ConditionsProductYield (%)Reference
LiAlH₄THF0 °C to rt, 6h4-(1,4-Cyclohexadienyl)butan-1-ol~90[Fictional Data]
BH₃·THFTHFrt, 12h4-(1,4-Cyclohexadienyl)butan-1-ol~85[Fictional Data]

Advanced Characterization and Computational Studies in 1,4 Cyclohexadiene 1 Butanoic Acid Research

Application of High-Resolution Mass Spectrometry for Structural Confirmation and Isotopic Labeling Studies

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of 1,4-cyclohexadiene-1-butanoic acid. By providing exact mass measurements with high accuracy, HRMS allows for the determination of the elemental composition, distinguishing it from isobaric interferences. In the analysis of unsaturated carboxylic acids, typical fragmentation patterns observed in electron ionization (EI) mass spectrometry involve cleavages at the carboxylic acid group and rearrangements within the cyclohexadiene ring. youtube.com For this compound, characteristic fragments would likely arise from the loss of the butanoic acid side chain or parts thereof, and potentially a retro-Diels-Alder reaction within the ring, although the latter is more characteristic for 1,3-dienes.

Isotopic labeling studies, particularly using stable isotopes like ¹³C and ¹⁸O, are instrumental in elucidating reaction mechanisms and metabolic pathways involving this compound. The introduction of ¹⁸O into the carboxylic acid group is a common and effective strategy. nih.govresearchgate.net This can be achieved through enzyme-catalyzed oxygen exchange, for instance using carboxylesterases, or via acid-catalyzed exchange in the presence of H₂¹⁸O. nih.govresearchgate.net The resulting mass shift in the mass spectrum provides a clear marker to track the fate of the carboxylic acid moiety in chemical or biological transformations. For instance, in a liquid chromatography-mass spectrometry (LC-MS) based quantification, the ¹⁸O-labeled compound can serve as an ideal internal standard, co-eluting with the unlabeled analyte and correcting for matrix effects and ionization suppression. nih.govacs.org

Isotope-coded derivatization reagents can also be employed to enhance detection and quantification. Reagents like p-dimethylaminophenacyl (DmPA) bromide can be synthesized in their ¹²C and ¹³C forms. Derivatizing the carboxylic acid group of this compound with these reagents introduces a known mass difference, facilitating accurate quantification in complex biological fluids by creating distinct isotopic envelopes in the mass spectrum. acs.orgexlibrisgroup.com

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound and its Isotopically Labeled Analog

CompoundMolecular FormulaCalculated Exact Mass (m/z)Observed m/z (Hypothetical)Mass Accuracy (ppm)
This compoundC₁₀H₁₄O₂166.0994166.0991-1.8
¹⁸O₂-labeled this compoundC₁₀H₁₄¹⁸O₂170.0994170.0990-2.4

Note: The observed m/z and mass accuracy are hypothetical values for illustrative purposes.

Advanced Spectroscopic Techniques for Elucidating Reaction Intermediates and Product Conformations

Advanced spectroscopic techniques are pivotal in understanding the dynamic aspects of this compound, from its ground-state conformation to the fleeting existence of reaction intermediates.

Spectroscopic Probes for Investigating Electronic Structures and Reactivity Profiles

The electronic structure of this compound is dominated by the π-system of the diene. Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within conjugated systems. libretexts.orglibretexts.org Unlike conjugated dienes such as 1,3-cyclohexadiene (B119728) which exhibit strong absorption at longer wavelengths (around 256 nm), the isolated diene system in 1,4-cyclohexadiene (B1204751) results in absorption at shorter wavelengths, typically below 200 nm, which is less accessible with standard spectrophotometers. vaia.comunt.edushivajichk.ac.in However, the presence of substituents or interactions with solvents can sometimes shift these absorptions into the near-UV region. researchgate.net Changes in the UV-Vis spectrum upon reaction can provide valuable information about alterations in the π-conjugated system, signaling the formation of new chromophores. nih.gov

Fluorescence spectroscopy can also be employed, especially if the molecule is derivatized with a fluorophore or if it interacts with fluorescent probes. Changes in the fluorescence intensity or wavelength can indicate binding events or reactions occurring at the diene or carboxylic acid moiety.

Spectroscopic Probes for Investigating Electronic Structures and Reactivity Profiles

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation and conformational analysis of this compound. ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. For the cyclohexadiene ring, the chemical shifts and coupling constants of the olefinic and allylic protons are particularly informative about the ring's conformation. researchgate.net For instance, the ratio of cis to trans homoallylic coupling constants (⁵J) can indicate whether the cyclohexadiene ring is planar or exists in a rapidly inverting boat-like conformation.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space interactions between protons, providing crucial data for determining the three-dimensional structure and the preferred conformation of the butanoic acid side chain relative to the ring.

Infrared (IR) spectroscopy is useful for identifying the key functional groups. The C=C stretching vibrations of the diene and the characteristic C=O and O-H stretching frequencies of the carboxylic acid group are readily identifiable. ssbodisha.ac.in Changes in the position and shape of these bands can indicate hydrogen bonding or the formation of reaction intermediates.

Time-resolved spectroscopic techniques, such as flash photolysis coupled with transient absorption spectroscopy, can be employed to detect and characterize short-lived reaction intermediates. For example, in studying the reaction of 1,4-cyclohexadiene with hydroxyl radicals, such techniques have been used to follow the kinetics of the reaction and identify the formation of transient adducts. researchgate.net

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the properties of this compound at the molecular level, complementing experimental findings.

Prediction of Reaction Pathways and Transition States

DFT calculations are a powerful tool for mapping the potential energy surface of reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, the most favorable reaction pathways can be predicted. tandfonline.combeilstein-journals.orgrsc.org For instance, in a Diels-Alder reaction where the diene might act as a reactant, DFT can predict the activation energy barriers for the formation of different stereoisomers. nih.gov Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a calculated transition state indeed connects the reactants and products along the minimum energy path. rsc.orgacs.org Such calculations are invaluable for understanding reaction mechanisms, such as whether a reaction proceeds through a concerted or a stepwise mechanism involving biradical intermediates. nih.gov

Table 2: Hypothetical DFT-Calculated Energy Profile for a Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+25.3
Intermediate+5.7
Transition State 2+18.9
Products-15.2

Note: These values are hypothetical and for illustrative purposes only.

Conformational Analysis and Energetics of this compound

The flexibility of the butanoic acid side chain and the potential for different ring conformations make the conformational landscape of this compound complex. DFT calculations can be used to determine the geometries and relative energies of different stable conformers. researchgate.netlibretexts.orglibretexts.org This involves rotating the single bonds in the butanoic acid chain and exploring different ring puckering modes. The results of these calculations can identify the global minimum energy conformation and the energy barriers for interconversion between different conformers. youtube.com Such information is critical for understanding how the molecule's shape influences its reactivity and biological activity. For substituted cyclohexanes, the equatorial position is generally favored for bulky substituents to minimize steric strain. libretexts.org

Elucidation of Electronic Structure and Reactivity Descriptors

DFT provides a means to calculate a wide range of electronic properties and reactivity descriptors. nih.govnih.govresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and reactivity. researchgate.net

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. nih.govnih.gov The electrophilicity index (ω) and nucleophilicity index (N) can predict how this compound will behave in polar reactions. nih.gov Local reactivity descriptors, such as the Fukui functions (f(r)), can identify the specific atoms within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. nih.govfrontiersin.org This allows for a detailed prediction of regioselectivity in its reactions.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformations of Derivatives

The process of X-ray crystallography involves irradiating a single crystal of a compound with X-rays. The electrons within the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can deduce the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. This provides an unambiguous determination of the molecule's conformation in the solid state.

A critical application of X-ray crystallography is the determination of absolute stereochemistry for chiral molecules. For derivatives of this compound that possess stereocenters, resolving their absolute configuration (R or S) is paramount. This is typically achieved through the use of anomalous dispersion, where the scattering of X-rays by certain atoms is dependent on the X-ray wavelength. By carefully selecting the X-ray source and analyzing the differences in the diffraction pattern, the absolute configuration of the molecule can be established.

Although specific examples for this compound derivatives are not available, research on structurally related compounds highlights the power of this technique. For instance, studies on other cyclic compounds often reveal preferred conformations, such as boat, twist-boat, or chair forms of the ring systems, which are influenced by the nature and position of substituents.

The data obtained from X-ray crystallography are typically presented in a standardized format, including the crystal system, space group, unit cell dimensions, and atomic coordinates. Below is a hypothetical table illustrating the kind of data that would be generated for a derivative of this compound.

Hypothetical Crystallographic Data for a this compound Derivative

Parameter Value
Chemical Formula C₁₁H₁₄O₂X (where X is a substituent)
Formula Weight Varies
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.5
b (Å) 10.2
c (Å) 15.4
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1334.28
Z 4
Density (calculated) (g/cm³) Varies
Absorption Coefficient (mm⁻¹) Varies

This detailed structural information is invaluable for understanding structure-activity relationships, designing new derivatives with desired properties, and for computational modeling studies. The solid-state conformation provides a crucial reference point for understanding the molecule's behavior in different environments.

Compound Name Table

Compound Name

Synthetic Utility of 1,4 Cyclohexadiene 1 Butanoic Acid in Complex Molecular Architecture

Utilization as a Monomer or Building Block in Polymer Chemistry and Material Science Applications

The potential for 1,4-Cyclohexadiene-1-butanoic acid to serve as a monomer or a specialized building block in polymer chemistry and material science has been postulated due to its bifunctional nature—a polymerizable diene and a reactive carboxylic acid. However, specific examples of polymers synthesized from this monomer or its incorporation into materials to impart particular properties are not well-documented in the available literature. The diene functionality could theoretically participate in polymerization reactions such as Diels-Alder polymerizations or ring-opening metathesis polymerization (ROMP), while the carboxylic acid group could be used for esterification or amidation to create polyesters or polyamides. At present, this remains a theoretical application without substantial published research to detail its practical implementation or the properties of the resulting materials.

Development of Chiral Auxiliaries and Ligands from this compound Derivatives

The development of chiral auxiliaries and ligands is a cornerstone of asymmetric synthesis. While the structure of this compound contains prochiral centers, and its derivatives could potentially be resolved to create chiral building blocks, there is currently no significant body of research describing the synthesis and application of chiral auxiliaries or ligands derived from this specific compound. The successful design of a chiral auxiliary or ligand would require efficient methods for enantioselective synthesis or resolution of a suitable derivative, followed by demonstration of its effectiveness in inducing stereoselectivity in chemical reactions. Such studies involving this compound have not been found in the surveyed scientific literature.

Strategic Applications in Cascade and Tandem Reactions for Molecular Complexity Generation

Cascade and tandem reactions are powerful tools in organic synthesis for the rapid construction of complex molecular architectures from simpler precursors. The 1,4-cyclohexadiene (B1204751) system, with its two double bonds, and the butanoic acid side chain offer multiple reactive sites that could potentially be exploited in such reaction sequences. For instance, a Diels-Alder reaction followed by an intramolecular cyclization or functionalization could, in principle, generate significant molecular complexity in a single operation. Despite this theoretical potential, there are no specific, documented examples in the scientific literature of this compound being strategically employed in cascade or tandem reactions to build complex molecular frameworks.

Emerging Research Frontiers and Future Directions in 1,4 Cyclohexadiene 1 Butanoic Acid Chemistry

The field of organic synthesis is continually evolving, with a strong emphasis on developing efficient, selective, and sustainable methods for creating complex molecules. Within this context, 1,4-Cyclohexadiene-1-butanoic acid represents a versatile scaffold with significant potential. The unique combination of a reactive diene system, a defined stereochemical structure, and a functional carboxylic acid side chain makes it a valuable target for further research. This article explores the emerging frontiers in the chemistry of this compound, focusing on green synthesis, advanced catalysis, interdisciplinary applications, and computational design.

Q & A

Q. What are the established synthetic routes for 1,4-Cyclohexadiene-1-butanoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Common synthesis routes include Diels-Alder reactions using 1,3-butadiene derivatives and dienophiles like maleic anhydride, followed by hydrolysis and functionalization. Key parameters to optimize include:
  • Catalyst selection : Lewis acids (e.g., AlCl₃) can enhance regioselectivity.
  • Temperature control : Lower temperatures (e.g., 0–25°C) favor endo selectivity, while higher temperatures may increase reaction rates but reduce purity .
  • Solvent polarity : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.
  • Characterization : Validate purity via GC-MS and compare boiling points (e.g., 88–89°C for related dihydrobenzene derivatives) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify conjugation patterns (e.g., deshielded protons at δ 5.5–6.5 ppm for diene systems) .
  • IR Spectroscopy : Confirm carboxylic acid functionality via O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .
  • Mass Spectrometry : Compare observed molecular ion peaks (e.g., m/z 138.16 for methyl ester analogs) with theoretical values .

Advanced Research Questions

Q. How can contradictions in reported spectral data for this compound derivatives be resolved?

  • Methodological Answer :
  • Cross-validate sources : Compare data from authoritative databases (e.g., NIST Chemistry WebBook for IR/NMR libraries) and peer-reviewed studies .
  • Control experimental variables : Ensure consistent solvent, temperature, and concentration during spectral acquisition. For example, cyclohexaneacetic acid derivatives exhibit solvent-dependent shifts in ¹H NMR .
  • Computational validation : Use DFT calculations (e.g., Gaussian) to simulate spectra and identify discrepancies arising from tautomerism or stereochemical variations .

Q. What computational strategies predict the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer :
  • Frontier Molecular Orbital (FMO) theory : Calculate HOMO (dienophile) and LUMO (diene) energies to predict regioselectivity. For example, electron-withdrawing groups on the dienophile lower LUMO energy, accelerating reactions .
  • Molecular Dynamics (MD) simulations : Model transition states to assess steric effects, particularly for bulky substituents on the diene .
  • Software tools : Use ORCA or GAMESS for energy minimization and transition-state analysis .

Q. How does stereochemistry influence the biological activity of this compound derivatives, and what methods determine absolute configuration?

  • Methodological Answer :
  • Chiral chromatography : Separate enantiomers using columns like Chiralpak IA/IB and compare retention times with standards .
  • X-ray crystallography : Resolve crystal structures of derivatives (e.g., amino-substituted analogs) to assign configurations .
  • Circular Dichroism (CD) : Correlate Cotton effects with computationally predicted electronic transitions for stereoisomers .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing kinetic data in cycloaddition reactions involving this compound?

  • Methodological Answer :
  • Non-linear regression : Fit time-course data to second-order rate equations (e.g., using MATLAB or Python’s SciPy).
  • Error analysis : Report confidence intervals for rate constants derived from triplicate experiments .
  • Arrhenius plots : Calculate activation energies from ln(k) vs. 1/T slopes, ensuring temperature ranges align with solvent stability (e.g., avoid >100°C for volatile solvents) .

Q. How should researchers address anomalies in thermal stability studies of this compound?

  • Methodological Answer :
  • Differential Scanning Calorimetry (DSC) : Identify decomposition exotherms and compare with theoretical thermochemical data (e.g., NIST guidelines) .
  • TGA-MS coupling : Detect volatile degradation products (e.g., CO₂ from decarboxylation) to propose decomposition pathways .
  • Replicate under inert atmospheres : Test if oxidative degradation contributes to discrepancies in melting points or purity .

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Reactant of Route 1
1,4-Cyclohexadiene-1-butanoic acid
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.